molecular formula C6H9NO2S B15486884 Thiocyanatoacetic acid propyl ester CAS No. 5349-21-3

Thiocyanatoacetic acid propyl ester

Cat. No.: B15486884
CAS No.: 5349-21-3
M. Wt: 159.21 g/mol
InChI Key: CVNWOVUZADASQH-UHFFFAOYSA-N
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Description

Overview of Organic Esters with Thiocyanate (B1210189) Functionality

Organic esters that incorporate a thiocyanate (-SCN) group are a noteworthy class of compounds in organic chemistry. The thiocyanate moiety is considered a "pseudohalogen" due to its similar reactivity to halides in certain reactions. These esters are often stable, yet reactive, intermediates. The presence of both the ester and thiocyanate functionalities allows for a wide range of chemical transformations. Organic thiocyanates, in general, are recognized as important precursors for creating diverse sulfur-containing structures and are found in various bioactive molecules. tandfonline.comresearchgate.net Their utility in synthesis stems from the ability of the thiocyanate group to be converted into other functional groups such as thioethers, thiazoles, and thiocarbamates. tandfonline.com

Structural Characteristics and Chemical Significance of Thiocyanatoacetate Esters

Thiocyanatoacetate esters are characterized by the presence of a thiocyanate group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group) of an acetate (B1210297) ester. In the case of thiocyanatoacetic acid propyl ester, the structure consists of a propyl ester of acetic acid where one of the alpha-hydrogens is replaced by a thiocyanate group.

The chemical significance of this arrangement is twofold:

The ester group can undergo typical reactions such as hydrolysis (saponification) to form the corresponding carboxylate, or transesterification. chemrevlett.comresearchgate.net

The α-thiocyanate group is highly versatile. It can act as an electrophile at the carbon atom or be involved in cyclization reactions to form various heterocyclic systems. The sulfur atom can also participate in reactions, and the entire group can be displaced or transformed. tandfonline.com This dual reactivity makes these esters valuable starting materials in synthetic chemistry.

Rationale for Academic Investigation of Propyl Thiocyanatoacetate

The academic interest in this compound is primarily driven by its potential as a versatile synthetic intermediate. tandfonline.com Researchers investigate compounds of this class for several key reasons:

Access to Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science.

Exploration of Reaction Mechanisms: Studying the reactions of bifunctional molecules like propyl thiocyanatoacetate provides insights into reaction pathways, selectivity, and the interplay of different functional groups.

Development of New Synthetic Methods: The unique reactivity of the thiocyanate group encourages the development of novel chemical transformations. tandfonline.com

Potential Biological Activity: Many organic thiocyanates exhibit biological activity. tandfonline.com While this specific ester is primarily studied for its synthetic utility, related compounds are explored for potential applications in agrochemicals, such as pesticides. tandfonline.com

Current State of Research on this compound as a Synthetic Intermediate

Research on this compound focuses on its application as a building block in organic synthesis. While extensive literature dedicated solely to the propyl ester is not widespread, the reactivity of the broader class of α-thiocyanato esters is well-documented. A common synthetic route to this compound would involve the nucleophilic substitution of a leaving group (like a halogen) from a propyl haloacetate with a thiocyanate salt, such as potassium thiocyanate.

As a synthetic intermediate, its primary value lies in the reactivity of the thiocyanate group. This group can participate in various chemical transformations to build more complex molecular architectures. For instance, α-thiocyanato carbonyl compounds are known to be key precursors for the synthesis of thiazoles, a class of heterocycles with diverse applications. The general reaction involves the condensation of the α-thiocyanato ester with an amine or an ammonia (B1221849) source.

Although specific, detailed research findings exclusively on propyl thiocyanatoacetate are limited in publicly accessible literature, its role as a reactive intermediate is well-established based on the known chemistry of related α-thiocyanato esters and ketones. tandfonline.comscribd.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the known physical and chemical properties of the compound.

PropertyValueSource
IUPAC Name Propyl 2-thiocyanatoacetate
Molecular Formula C₆H₉NO₂S scribd.com
Molecular Weight 159.21 g/mol scribd.com
Solubility Soluble in polar aprotic solvents like acetone (B3395972) and DMSO; limited solubility in water. tandfonline.com
Stereochemistry Achiral scribd.com

Table 2: Spectroscopic Data of this compound

Spectroscopy TypeExpected Characteristic Signals
¹H NMR Signals corresponding to the propyl group protons (-OCH₂CH₂CH₃) and the methylene (B1212753) protons adjacent to the thiocyanate group (-CH₂SCN).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbon of the thiocyanate group, and the carbons of the propyl group and the α-methylene group.
IR Spectroscopy A strong absorption band for the C=O (ester) stretch (typically ~1740 cm⁻¹), and a sharp, characteristic band for the S-C≡N (thiocyanate) stretch (typically ~2150 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (159.21), along with fragmentation patterns characteristic of an ester and a thiocyanate group.

Table 3: Overview of Potential Synthetic Transformations of the Thiocyanate Group

This table outlines the general reactivity of the organic thiocyanate functional group, which is applicable to this compound.

Reaction TypeReagentsResulting Functional Group/ScaffoldReference
Reduction e.g., Zinc/AcidThiol (-SH)
Hydrolysis (Acidic) e.g., HClThiocarbamate (-S-CO-NH₂) scribd.com
Cyclization with Amines e.g., Ammonia, primary aminesThiazole (B1198619) derivatives tandfonline.com
Conversion to Thioether e.g., Grignard reagents, organolithiumsThioether (-SR) tandfonline.com

Properties

CAS No.

5349-21-3

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

propyl 2-thiocyanatoacetate

InChI

InChI=1S/C6H9NO2S/c1-2-3-9-6(8)4-10-5-7/h2-4H2,1H3

InChI Key

CVNWOVUZADASQH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC#N

Origin of Product

United States

Advanced Synthetic Methodologies for Thiocyanatoacetic Acid Propyl Ester

Esterification Reactions for Propyl Thiocyanatoacetate Formation

The formation of propyl thiocyanatoacetate via esterification is a key transformation that can be approached through several distinct protocols. The classical Fischer-Speier esterification and methods involving activated carboxylic acid derivatives represent the primary pathways to this compound.

Fischer Esterification Protocols Utilizing Thiocyanatoacetic Acid and Propanol (B110389)

The direct, acid-catalyzed reaction between thiocyanatoacetic acid and propanol, known as Fischer esterification, is a fundamental approach to producing propyl thiocyanatoacetate. nih.govresearchgate.netmdpi.comrdd.edu.iq This equilibrium-driven process necessitates the use of a catalyst and typically an excess of one reactant or the removal of water to drive the reaction towards the product. nih.govmdpi.comrdd.edu.iq

The choice and optimization of the acidic catalyst are critical for maximizing the yield and reaction rate of the Fischer esterification of thiocyanatoacetic acid with propanol. Both Brønsted acids, such as sulfuric acid, and Lewis acids can be employed to facilitate this transformation. organic-chemistry.orgmdpi.com

Concentrated sulfuric acid is a commonly used and effective catalyst for Fischer esterification due to its strong acidic nature and dehydrating properties, which help to shift the equilibrium towards the ester product. researchgate.net The catalytic activity is dependent on the concentration of the acid, with higher concentrations generally leading to faster reaction rates. However, excessive amounts can lead to side reactions, including dehydration of the alcohol and potential degradation of the thiocyanate (B1210189) group.

Lewis acids, such as zinc chloride (ZnCl₂) or various metal triflates, offer an alternative catalytic system. organic-chemistry.orgmdpi.com These catalysts function by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by propanol. The effectiveness of a Lewis acid catalyst is influenced by its strength and the solvent system used. Non-protic solvents are often preferred to avoid deactivation of the Lewis acid.

A comparative overview of potential catalytic systems for the synthesis of propyl thiocyanatoacetate is presented below.

Catalyst SystemTypical ConditionsAdvantagesPotential Considerations
Sulfuric Acid (H₂SO₄) 0.5-5 mol% catalyst, Reflux in excess propanolLow cost, readily available, acts as a dehydrating agent.Potential for side reactions at high concentrations, corrosive.
p-Toluenesulfonic Acid (p-TsOH) 1-10 mol% catalyst, Toluene with Dean-Stark trapSolid, easier to handle than H₂SO₄, effective.Requires removal of water azeotropically.
Zinc Chloride (ZnCl₂) 5-20 mol% catalyst, Anhydrous conditionsMilder than strong Brønsted acids, can be used in specific solvent systems.Requires anhydrous conditions, catalyst recovery can be complex.
Scandium(III) triflate (Sc(OTf)₃) 0.1-1 mol% catalyst, Anhydrous conditionsHighly effective in low catalytic loadings, can be recycled.Higher cost compared to traditional acid catalysts.

This table presents a generalized summary based on established principles of Fischer esterification and may require empirical optimization for the specific synthesis of thiocyanatoacetic acid propyl ester.

Rate = k₁[Thiocyanatoacetic Acid][Propanol] - k₂[Propyl Thiocyanatoacetate][Water]

where k₁ and k₂ are the rate constants for the forward and reverse reactions, respectively.

The equilibrium constant (K_eq) for the reaction is given by the ratio of the rate constants (K_eq = k₁/k₂). To achieve a high conversion to the ester, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of propanol, which also serves as the solvent, or by removing water from the reaction mixture as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. nih.gov

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the reactants. Increasing the temperature generally increases the reaction rate, but as esterification is often an exothermic process, it can unfavorably shift the equilibrium. researchgate.net The presence of the electron-withdrawing thiocyanate group (–SCN) on the α-carbon of acetic acid is expected to influence the reactivity of the carboxylic acid.

Below is a hypothetical data table illustrating the potential effect of reactant molar ratio on the equilibrium conversion of thiocyanatoacetic acid to its propyl ester, based on general principles of esterification kinetics. masterorganicchemistry.com

Molar Ratio (Propanol:Acid)Theoretical Equilibrium Conversion (%)
1:1~67
3:1~85
5:1~90
10:1>95

This data is illustrative and based on typical equilibrium positions for Fischer esterification. Actual values for thiocyanatoacetic acid would need to be determined experimentally.

Alternative Esterification Strategies from Activated Thiocyanatoacetic Acid Derivatives

To overcome the equilibrium limitations of Fischer esterification and to allow for milder reaction conditions, alternative strategies involving the activation of thiocyanatoacetic acid are employed. These methods typically involve converting the carboxylic acid into a more reactive derivative, which then readily reacts with propanol.

One of the most common activation methods is the conversion of thiocyanatoacetic acid to its corresponding acid chloride, thiocyanatoacetyl chloride. This can be achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.comlibretexts.orgkhanacademy.orgyoutube.com The resulting acid chloride is a highly reactive electrophile that reacts rapidly and irreversibly with propanol, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org

The reaction of thiocyanatoacetyl chloride with propanol is generally fast and proceeds at or below room temperature, offering a significant advantage over the high temperatures often required for Fischer esterification.

Similarly, a symmetric anhydride (B1165640) of thiocyanatoacetic acid could be used. Anhydrides are also highly reactive towards alcohols, forming the ester and a molecule of the carboxylic acid as a byproduct. nih.gov

A wide array of coupling reagents, developed primarily for peptide synthesis, can be effectively applied to the esterification of thiocyanatoacetic acid. organic-chemistry.orgsigmaaldrich.com These reagents activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with propanol under mild conditions.

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.govthermofisher.comresearchgate.netnih.gov The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. rsc.org

Uronium-based coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly efficient for ester formation. nih.govresearchgate.netorganic-chemistry.orgsigmaaldrich.comluxembourg-bio.com These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester, which then reacts with the alcohol.

The choice of coupling reagent and conditions can be tailored to the specific requirements of the synthesis, offering a versatile and efficient route to propyl thiocyanatoacetate.

A summary of common coupling reagents applicable to the synthesis of propyl thiocyanatoacetate is provided below.

Coupling ReagentAdditive/BaseTypical SolventKey Features
DCC DMAP (catalytic)Dichloromethane (DCM)Forms insoluble dicyclohexylurea (DCU) byproduct.
EDC DMAP (catalytic)Dichloromethane (DCM), THFWater-soluble byproduct, easier workup.
TBTU DIPEAAcetonitrile (B52724), DMFFast reaction times, high yields. nih.govresearchgate.netluxembourg-bio.com
HATU DIPEADMF, NMPHighly efficient, especially for sterically hindered substrates. sigmaaldrich.com

This table provides a general guide. The optimal choice of reagent and conditions should be determined experimentally for the esterification of thiocyanatoacetic acid.

Introduction of the Thiocyanate Moiety onto Propyl Acetate (B1210297) Scaffolds

The construction of this compound fundamentally involves the formation of a carbon-sulfur bond and an ester linkage. Methodologies can be broadly categorized by the sequence and nature of these bond-forming reactions. A common and direct approach involves the introduction of the thiocyanate group onto a pre-existing propyl acetate-derived scaffold.

Nucleophilic Substitution Reactions with Propyl Haloacetates and Thiocyanate Salts

A primary and well-established method for synthesizing this compound is through the nucleophilic substitution reaction between a propyl haloacetate and a thiocyanate salt. This reaction, typically following an SN2 pathway, is a straightforward and effective means of introducing the thiocyanate functionality.

The general reaction involves the displacement of a halide ion (e.g., bromide or chloride) from the α-carbon of the propyl acetate derivative by the thiocyanate anion (SCN⁻). Propyl bromoacetate (B1195939) is a frequently used substrate due to the good leaving group ability of the bromide ion. The thiocyanate anion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with alkyl halides, the attack predominantly occurs from the more nucleophilic sulfur atom, leading to the desired thiocyanate product. chegg.com

The choice of solvent is critical to the success of this reaction. Ethanolic solutions of potassium or sodium thiocyanate are commonly employed. chemguide.co.ukyoutube.com The use of ethanol (B145695) as a solvent helps to dissolve the reactants while minimizing competing side reactions, such as hydrolysis, which could occur in the presence of water. chemguide.co.uk To drive the reaction to completion, it is often carried out under reflux conditions. chemguide.co.uk

Reactant 1Reactant 2SolventKey ConditionsProduct
Propyl bromoacetatePotassium thiocyanateEthanolHeating under refluxThis compound
Propyl chloroacetateSodium thiocyanateAcetone (B3395972)Elevated temperatureThis compound

This table presents typical reactants and conditions for the nucleophilic substitution synthesis of this compound.

Electrophilic Thiocyanation Approaches for Ester Derivatization

An alternative strategy for the synthesis of this compound involves the electrophilic thiocyanation of a propyl acetate enolate. This approach is particularly useful when direct nucleophilic substitution is challenging or when exploring different reactivity patterns.

The first step in this process is the deprotonation of propyl acetate at the α-carbon using a strong base to form the corresponding enolate. The acidity of the α-hydrogens of esters makes this deprotonation feasible, although stronger bases are generally required compared to ketones. masterorganicchemistry.com The resulting enolate is a potent nucleophile that can react with a suitable electrophilic thiocyanating agent. masterorganicchemistry.comyoutube.com

Several reagents can serve as a source of electrophilic thiocyanogen (B1223195), including thiocyanogen ((SCN)₂), and other N-thiocyanato compounds. The reaction proceeds by the attack of the enolate's α-carbon on the electrophilic sulfur atom of the thiocyanating agent, forming the C-S bond and yielding the desired product.

Careful control of reaction conditions, such as temperature and the choice of base, is crucial to prevent side reactions like self-condensation of the ester (Claisen condensation). The use of sterically hindered, non-nucleophilic bases can be advantageous in selectively promoting enolate formation.

Starting MaterialBaseElectrophilic AgentKey IntermediateProduct
Propyl acetateLithium diisopropylamide (LDA)Thiocyanogen ((SCN)₂)Propyl acetate enolateThis compound
Propyl acetateSodium bis(trimethylsilyl)amide (NaHMDS)N-ThiocyanatosuccinimidePropyl acetate enolateThis compound

This table outlines the key components for the electrophilic thiocyanation approach to synthesizing this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Research into solvent-free reaction conditions for ester synthesis has shown promise. researchgate.netrsc.org For the synthesis of this compound, exploring solvent-free conditions for the nucleophilic substitution reaction could significantly improve its environmental profile. This might involve heating the neat reactants or using a minimal amount of a high-boiling, recyclable solvent.

Alternatively, the use of environmentally benign solvents, such as water or ionic liquids, is another avenue. While water can lead to hydrolysis in the case of haloacetate substitution, specialized conditions or catalyst systems could potentially mitigate this. Ionic liquids have been shown to be effective media for nucleophilic substitution reactions and offer the advantage of being non-volatile and often recyclable. organic-chemistry.org

Catalytic Efficiency and Reusability in Ester Synthesis

The development of catalytic methods for the synthesis of this compound can lead to more sustainable processes. While the traditional nucleophilic substitution may not be catalytic, the esterification step to form the propyl acetate precursor can be. The use of solid acid catalysts or enzymes (lipases) for esterification is a well-established green alternative to corrosive mineral acids like sulfuric acid. These catalysts can often be recovered and reused, reducing waste and improving process economy.

In the context of electrophilic thiocyanation, the development of catalytic methods for enolate formation or for the activation of the thiocyanating agent could also contribute to a greener synthesis. For instance, a catalytic amount of a base could potentially be used if the reaction conditions are optimized.

Purification and Isolation Techniques for Research-Grade this compound

Obtaining this compound in high purity is essential for its use in research and as a building block in further synthesis. The purification strategy will depend on the synthetic route employed and the nature of the impurities.

Following a typical nucleophilic substitution reaction, the crude product will likely contain unreacted starting materials, the inorganic salt byproduct (e.g., potassium bromide), and potentially side products. A common work-up procedure involves an initial extraction to separate the organic product from the aqueous-soluble salts. The organic layer, containing the ester, can then be washed with water and brine before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

For achieving research-grade purity, which is often greater than 99%, fractional distillation under reduced pressure is a standard and effective technique. The reduced pressure is necessary to lower the boiling point of the ester and prevent decomposition at high temperatures. The efficiency of the distillation is dependent on the difference in boiling points between the desired product and any remaining impurities.

In some cases, particularly for removing minor, closely-boiling impurities, column chromatography may be employed. Silica gel is a common stationary phase, and a solvent system of appropriate polarity is used to elute the components, allowing for the isolation of the pure this compound. The choice of eluent is critical to achieve good separation.

A patent for the purification of propyl acetate describes a process involving liquid-liquid extraction followed by continuous distillation to achieve a purity of over 99.5%. google.com While this is for the precursor, similar principles of extraction and distillation would be applicable to the purification of the final this compound product. The choice of purification technique is ultimately guided by the required level of purity and the scale of the synthesis. google.com

Mechanistic Investigations of Thiocyanatoacetic Acid Propyl Ester Reactivity

Reaction Mechanisms of the Ester Group

The ester functionality of thiocyanatoacetic acid propyl ester is a primary site for a variety of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

The acid-catalyzed hydrolysis of this compound to thiocyanatoacetic acid and propanol (B110389) is a reversible process that proceeds through a multi-step mechanism. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically a hydronium ion (H₃O⁺), which significantly enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.comyoutube.com

The protonation step makes the carbonyl group a much stronger electrophile, allowing it to be attacked by a weak nucleophile like water. youtube.com This nucleophilic attack results in the formation of a tetrahedral intermediate. youtube.com Following the formation of this intermediate, a series of proton transfers occur. A water molecule can act as a base to deprotonate the attacking water moiety, and another water molecule can protonate the propyl ether oxygen, converting it into a good leaving group (propanol). youtube.comyoutube.com The final steps involve the elimination of propanol and the reformation of the carbonyl group, followed by deprotonation to yield the carboxylic acid and regenerate the acid catalyst. youtube.com

Protonation Pathways:

Carbonyl Oxygen Protonation: This is the most favorable pathway as it leads to a resonance-stabilized cation, effectively activating the carbonyl group for nucleophilic attack. youtube.com

Ether Oxygen Protonation: While possible, protonation of the ester's ether oxygen is less favored as it does not lead to the same degree of activation of the carbonyl group for the initial nucleophilic attack.

Base-promoted hydrolysis, or saponification, of this compound is an irreversible reaction that yields the salt of thiocyanatoacetic acid and propanol. organicchemistrytutor.commasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this process is not catalytic because the hydroxide (B78521) ion is consumed in the reaction. youtube.com

Saponification Kinetics: The reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide ion. The rate of saponification is influenced by several factors:

FactorInfluence on Saponification Rate
Steric Hindrance Increased steric bulk around the carbonyl group or on the alkyl portion of the ester will decrease the reaction rate by impeding the approach of the nucleophile.
Electronic Effects Electron-withdrawing groups attached to the acyl portion of the ester increase the electrophilicity of the carbonyl carbon, thus increasing the rate of nucleophilic attack. The thiocyanate (B1210189) group (SCN) is electron-withdrawing, suggesting a relatively facile saponification of this compound compared to simple alkyl acetates.
Temperature As with most chemical reactions, increasing the temperature will increase the rate of saponification by providing more molecules with the necessary activation energy.
Solvent The choice of solvent can influence the solvation of both the reactants and the transition state, thereby affecting the reaction rate.

Transesterification is the process of exchanging the propyl group of this compound with an alkyl group from a different alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (propanol) is eliminated. youtube.comyoutube.com The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the propanol as it is formed. wikipedia.org

Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, forming a more potent alkoxide nucleophile. wikipedia.org This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the original propoxide ion yields the new ester. This process is also in equilibrium. youtube.com

Alkyl Exchange Dynamics: The efficiency of transesterification can be influenced by the nature of the incoming alcohol.

Reactant AlcoholCatalystExpected ProductRelative Conditions
MethanolAcid or BaseThiocyanatoacetic acid methyl esterFavorable due to the low steric hindrance of methanol. itb.ac.id
Ethanol (B145695)Acid or BaseThiocyanatoacetic acid ethyl esterGenerally efficient. itb.ac.idmdpi.com
iso-PropanolAcid or BaseThiocyanatoacetic acid iso-propyl esterSlower reaction rate due to increased steric hindrance of the secondary alcohol. itb.ac.id
tert-ButanolAcid or BaseThiocyanatoacetic acid tert-butyl esterVery slow or no reaction due to the significant steric bulk of the tertiary alcohol. itb.ac.id

The ester group of this compound can react with a range of strong nucleophiles through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comchadsprep.com In many cases, particularly with highly reactive nucleophiles, a double addition can occur. youtube.com

Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgX) would initially lead to the formation of a ketone after the elimination of propoxide. However, ketones are more reactive towards Grignard reagents than esters, so the newly formed ketone will immediately react with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. youtube.comyoutube.com

Reaction with Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester. youtube.com The initial nucleophilic attack by a hydride ion forms an aldehyde intermediate, which is then rapidly reduced by a second hydride ion to yield a primary alcohol (2-thiocyanatoethanol) and propanol after protonation. youtube.comyoutube.com

Reaction with Amines (Aminolysis): The reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. youtube.com This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of propanol. The reaction can be slow and may require heating. acs.org

Reactivity with Various Nucleophiles:

NucleophileType of ReactionInitial ProductFinal Product (if applicable)
Hydroxide (OH⁻)SaponificationThiocyanatoacetic acidThiocyanatoacetate salt
Amine (RNH₂)AminolysisN-Alkyl-2-thiocyanatoacetamide-
Grignard Reagent (R'MgX)Nucleophilic Acyl Substitution/AdditionKetoneTertiary Alcohol
Hydride (from LiAlH₄)ReductionAldehydePrimary Alcohol
Alkoxide (R'O⁻)TransesterificationNew Ester-

Reactivity and Transformation of the Thiocyanate Group

The thiocyanate group (-SCN) in this compound also possesses unique reactivity, distinct from the ester functionality.

Organic thiocyanates can potentially isomerize to their more stable isothiocyanate (-N=C=S) counterparts. wikipedia.org This transformation is a well-documented process, particularly for allylic thiocyanates, which readily rearrange. wikipedia.org For this compound, the rearrangement would involve the migration of the carboxymethylpropyl group from the sulfur atom to the nitrogen atom.

While this rearrangement is synthetically useful in many contexts, the conditions required can vary. The isomerization can sometimes be induced thermally or photochemically. The mechanism for such a rearrangement in a non-allylic system like this would likely be more complex and may require a catalyst or more forcing conditions. The stability of the thiocyanate isomer relative to the isothiocyanate isomer is a key factor. In many cases, the isothiocyanate is the thermodynamically favored product. wikipedia.org

Nucleophilic Attack at the Thiocyanate Carbon or Sulfur

The thiocyanate group (-S-C≡N) is an ambident nucleophile, meaning it can be attacked at either the sulfur or the nitrogen atom. However, in the context of electrophilic attack on the thiocyanate group of propyl thiocyanatoacetate, the discussion centers on the carbon and sulfur atoms as potential sites for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group in the propyl ester moiety is expected to influence the electron density distribution across the thiocyanate functionality, thereby affecting its susceptibility to nucleophilic attack.

Detailed mechanistic studies on propyl thiocyanatoacetate itself are not extensively documented in the literature. However, by drawing parallels with related thiocyanate-containing esters, a theoretical framework for its reactivity can be established. The resonance structures of the thiocyanate group suggest that the carbon atom bears a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the sulfur atom, with its lone pairs of electrons, can also act as an electrophilic center, particularly when interacting with soft nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory.

The outcome of the reaction, whether nucleophilic attack occurs at the carbon or the sulfur, is contingent upon several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Hard nucleophiles, such as alkoxides or carbanions, are anticipated to preferentially attack the harder electrophilic center, the thiocyanate carbon. This would lead to the displacement of the thiocyanate group or addition to the C≡N triple bond. In contrast, soft nucleophiles, like phosphines or thiolates, would favor attack at the softer electrophilic sulfur atom, potentially leading to the formation of new sulfur-centered bonds.

Cycloaddition Reactions Involving the Thiocyanate Functionality

The carbon-nitrogen triple bond within the thiocyanate group of propyl thiocyanatoacetate presents a potential dienophile or dipolarophile for participation in cycloaddition reactions. These reactions offer a powerful synthetic route for the construction of heterocyclic ring systems. The reactivity of the thiocyanate group in cycloadditions is largely governed by the electronic nature of the substituents attached to it. The presence of the electron-withdrawing propyl ester group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C≡N bond, thereby enhancing its reactivity towards electron-rich dienes or dipoles in [4+2] and [3+2] cycloaddition reactions, respectively.

While specific examples of cycloaddition reactions involving propyl thiocyanatoacetate are scarce in the published literature, the general reactivity of organic thiocyanates in such transformations provides a basis for predicting its behavior. For instance, in Diels-Alder reactions, the thiocyanate group can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring containing nitrogen and sulfur. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric and electronic properties of both the diene and the dienophile.

Similarly, in 1,3-dipolar cycloadditions, the thiocyanate group can react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to yield five-membered heterocyclic rings. The regiochemical outcome of these reactions is dictated by the relative energies of the frontier molecular orbitals of the reactants. Computational studies on model systems could provide valuable insights into the feasibility and selectivity of these cycloaddition pathways for propyl thiocyanatoacetate.

Intramolecular Interactions and Conformational Effects on Reactivity

The spatial arrangement of the ester and thiocyanate functional groups in propyl thiocyanatoacetate is not fixed, and the molecule can adopt various conformations due to rotation around the single bonds. These conformational preferences can have a profound impact on the molecule's reactivity by influencing the accessibility of the reactive sites and the stability of the transition states.

Intramolecular interactions, such as dipole-dipole interactions between the carbonyl group of the ester and the thiocyanate group, can play a significant role in determining the preferred conformation. For instance, an anti-periplanar arrangement of the C=O and S-C≡N bonds might be favored to minimize steric hindrance and electrostatic repulsion. However, a syn-periplanar conformation could be stabilized by favorable orbital interactions, such as the interaction between the lone pair of the ester oxygen and the σ* orbital of the C-S bond.

Spectroscopic Data for this compound Remains Elusive

The inquiry sought to build a detailed article focusing on the structural elucidation and functional group analysis of this compound through various advanced spectroscopic techniques. This included specific analyses under the following outline:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR for chemical shift and coupling constant analysis.

¹³C NMR for characterization and multiplicity studies.

2D NMR techniques (COSY, HSQC, HMBC, NOESY) for connectivity and stereochemistry.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy for identifying carbonyl and thiocyanate stretching frequencies.

Raman Spectroscopy for complementary vibrational information.

For comparative context, spectroscopic data for related but distinct compounds such as propyl isothiocyanate, propyl acetate (B1210297), and propyl methanoate are available. chemicalbook.comchemicalbook.comchemicalbook.comdocbrown.infodocbrown.info For instance, the infrared spectrum of propyl methanoate shows characteristic C=O stretching vibrations for the ester group in the region of 1750-1735 cm⁻¹, and C-O stretching absorptions between 1200-1180 cm⁻¹. docbrown.info Similarly, ¹³C NMR data for propyl methanoate indicates four distinct carbon environments. docbrown.info However, this information is not directly applicable to this compound due to the significant structural differences, most notably the presence and influence of the thiocyanate (-SCN) group attached to the acetyl moiety.

The absence of this specific data precludes the creation of a scientifically accurate and detailed article as requested. Further experimental research and publication of the findings for this compound are necessary for a thorough spectroscopic analysis to become publicly available.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For "Thiocyanatoacetic acid propyl ester," with a molecular formula of C₆H₉NO₂S and a molecular weight of approximately 159.21 g/mol , various MS methods can be employed for comprehensive characterization. nih.gov

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

α-cleavage at the carbonyl group, which is a common fragmentation for esters. nih.gov This could result in the loss of the propoxy group (-OCH₂CH₂CH₃) or the thiocyanatomethyl group (-CH₂SCN).

McLafferty rearrangement , if applicable, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond.

Cleavage of the C-S bond , leading to the formation of ions corresponding to the propyl ester moiety and the thiocyanate (B1210189) group.

Loss of the thiocyanate group (-SCN) as a radical or as a neutral molecule.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

Predicted Fragment Ion Structure m/z Significance
[C₃H₇O]⁺CH₃CH₂CH₂O⁺59Propoxy cation
[C₄H₅NO₂S]⁺[M - C₃H₄]⁺131Loss of propene from McLafferty rearrangement
[C₂H₂NS]⁺[CH₂SCN]⁺72Thiocyanatomethyl cation
[C₃H₇]⁺CH₃CH₂CH₂⁺43Propyl cation
[SCN]⁺SCN⁺58Thiocyanate cation

Note: The relative intensities of these peaks would depend on the stability of the resulting ions and the kinetics of the fragmentation processes. nih.govyoutube.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile, and thermally labile compounds. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). For "this compound," ESI-MS would be the method of choice if analyzing it in solution or for its non-volatile derivatives.

This technique is often coupled with liquid chromatography (LC-ESI-MS), allowing for the separation of complex mixtures prior to mass analysis. mdpi.commdpi.com The high sensitivity of ESI-MS makes it ideal for detecting trace amounts of the compound. nih.gov Chemical derivatization can sometimes be employed to enhance the ESI response of certain analytes. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the elemental composition of a molecule. For "this compound" (C₆H₉NO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Theoretical Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M]⁺C₆H₉NO₂S159.0354
[M+H]⁺C₆H₁₀NO₂S⁺160.0432
[M+Na]⁺C₆H₉NNaO₂S⁺182.0251

The ability to obtain high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating "this compound" from impurities, byproducts, or other components in a mixture. Both gas and liquid chromatography can be utilized, depending on the compound's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that "this compound" is an ester, it is expected to be sufficiently volatile for GC analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

While a specific GC method for "this compound" is not documented in readily available literature, methods for similar compounds, such as propyl acetate (B1210297), are well-established. nih.govnist.govresearchgate.net A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. The retention time of the compound would be a characteristic property under specific chromatographic conditions. GC can be used to determine the purity of a sample and to quantify the amount of the compound present. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For "this compound," reversed-phase HPLC would likely be the most effective mode of separation.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the compound's hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer on the column. The polarity of "this compound," influenced by the ester and thiocyanate functional groups, would dictate its retention behavior. The use of a UV detector would be suitable for detection, as the molecule is expected to have a chromophore. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) would provide enhanced selectivity and sensitivity. mdpi.commdpi.com

Computational and Theoretical Studies of Thiocyanatoacetic Acid Propyl Ester

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule.

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

For a molecule like thiocyanatoacetic acid propyl ester, with its flexible propyl chain, multiple stable conformations, or conformers, are expected to exist. Density Functional Theory (DFT) would be the method of choice for a comprehensive conformational analysis. Researchers would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations. This process systematically explores the potential energy surface of the molecule to identify all local minima, which correspond to the stable conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Ab Initio Calculations for Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Once the most stable conformers are identified, their electronic properties would be investigated using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory, or with DFT. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the calculation of the molecular electrostatic potential (MEP) would provide insights into the charge distribution. The MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, offering predictions about its intermolecular interactions and reactive sites.

Prediction of Spectroscopic Parameters

Computational methods are also powerful in predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for each unique atom in this compound. These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign the observed spectral peaks. Calculations of spin-spin coupling constants would further refine the structural assignment.

Simulated Vibrational Spectra and Normal Mode Analysis

To predict the infrared (IR) and Raman spectra, the vibrational frequencies and intensities would be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting normal mode analysis would assign each calculated vibrational frequency to a specific motion of the atoms, such as C=O stretching, S-C≡N bending, or CH₂ wagging. These simulated spectra are invaluable for interpreting experimental vibrational spectra.

Theoretical Reaction Mechanism Pathways and Transition State Analysis

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, one could investigate reactions such as hydrolysis of the ester group or nucleophilic substitution at the thiocyanate (B1210189) group.

To study a potential reaction, researchers would identify the reactants, products, and any intermediates. The computational task would then be to locate the transition state (TS) structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used for locating transition states.

Energy Barrier Calculations for Key Transformations

Energy barrier calculations are crucial for understanding the kinetics of chemical reactions, predicting reaction rates, and elucidating mechanisms. For this compound, key transformations of interest would include its synthesis, potential decomposition pathways, and its reactions with other molecules. For instance, computational methods like Density Functional Theory (DFT) could be employed to model the transition states of these reactions and calculate the associated activation energies.

Table 1: Hypothetical Energy Barrier Calculations for Key Transformations of this compound

TransformationComputational MethodCalculated Energy Barrier (kJ/mol)
Isomerization to IsothiocyanateDFT (B3LYP/6-31G*)Data not available
Hydrolysis of EsterMP2/aug-cc-pVTZData not available
Nucleophilic Substitution at SCNCCSD(T)Data not available

This table is illustrative of the types of data that would be generated from such studies; no experimental or calculated values currently exist in the literature.

Solvent Effects on Reaction Energetics from Computational Models

The surrounding solvent can significantly influence the energetics of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. By calculating reaction energies in different solvent environments, chemists can predict how a reaction's feasibility and rate might change under different experimental conditions. For this compound, understanding solvent effects would be vital for optimizing its synthesis and for any applications in solution.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction of this compound

SolventDielectric ConstantEffect on Reaction Energetics
Water78.4Data not available
Ethanol (B145695)24.5Data not available
Toluene2.4Data not available

This table demonstrates the type of information that would be sought from computational studies on solvent effects. Currently, no such data has been published for the target compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a "computational microscope" to view their dynamic behavior. For this compound, MD simulations could reveal important information about its conformational flexibility, how it interacts with other molecules of the same kind, and its behavior in solution. This would be particularly useful for understanding its physical properties, such as viscosity and diffusion coefficients, and for predicting how it might interact with biological macromolecules or material surfaces. To date, no such simulations have been reported for this compound.

Applications of Thiocyanatoacetic Acid Propyl Ester As a Synthetic Building Block in Academic Research

Precursor in the Synthesis of Nitrogen- and Sulfur-Containing Heterocyclic Compounds

The reactivity of the thiocyanate (B1210189) and the active methylene (B1212753) group in thiocyanatoacetic acid propyl ester makes it a promising candidate for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal and materials chemistry.

Ring-Closing Reactions to Thiazole (B1198619), Thiazoline (B8809763), or Thiadiazole Derivatives

The thiocyanate moiety is a well-established precursor for the formation of sulfur-containing heterocycles. By analogy to the reactivity of other α-thiocyanato carbonyl compounds, this compound can be expected to participate in classic heterocyclic synthesis reactions.

One of the most prominent methods for thiazole synthesis is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. ijper.orgsynarchive.com However, variations of this synthesis can utilize thiocyanate derivatives. For instance, this compound could potentially react with α-haloketones. The reaction would likely proceed through initial nucleophilic attack of the thiocyanate sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to yield a substituted thiazole.

Furthermore, the synthesis of thiazole derivatives has been reported from the reaction of ethyl isocyanoacetate with thiono esters. researchgate.net While not a direct analogue, this highlights the utility of related C2 synthons in thiazole ring formation. It is plausible that this compound could undergo transformation into a reactive intermediate suitable for similar cyclization reactions.

Thiazolines, the partially saturated analogues of thiazoles, are also accessible through pathways involving thiocyanate precursors. The reaction of amino thiols with various reagents can lead to thiazoline formation. nih.gov this compound could potentially be transformed in situ to a reactive species that then cyclizes with an appropriate partner.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. nih.govnih.gov this compound could serve as a C2 synthon in reactions with hydrazine (B178648) derivatives. The initial reaction would likely involve the formation of a thiosemicarbazide intermediate, which would then undergo acid- or base-catalyzed cyclization to afford a 2,5-disubstituted-1,3,4-thiadiazole.

Heterocycle Potential Reaction Type Potential Reactants with this compound
ThiazoleHantzsch-type synthesisα-Haloketones
ThiazolineCyclizationAmino thiols (after transformation of the ester)
1,3,4-ThiadiazoleCyclizationHydrazine or substituted hydrazines

Synthesis of Pyrimidine and Imidazole (B134444) Scaffolds via Multicomponent Reactions (if applicable)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.gov The Biginelli reaction, a classic MCR, is widely used for the synthesis of dihydropyrimidinones and their thio-analogues. mdpi.com While the classical Biginelli reaction utilizes a β-dicarbonyl compound, urea (B33335) or thiourea, and an aldehyde, variations using cyanoacetate (B8463686) esters are also known. nih.goviau.ir It is conceivable that this compound could participate in a Biginelli-like MCR. The active methylene group could condense with an aldehyde, and the resulting intermediate could react with urea or thiourea, with the thiocyanate group potentially being involved in a subsequent transformation or being cleaved under the reaction conditions.

The synthesis of imidazole derivatives can also be achieved through various MCRs. iau.irresearchgate.net For example, a one-pot reaction of an aldehyde, an amine, and a source of two carbon atoms can lead to the formation of the imidazole ring. While direct application of this compound in known imidazole MCRs is not documented, its functional groups suggest potential for its use in developing novel MCRs. For instance, reaction with an amidine could potentially lead to an imidazole scaffold, with the ester and thiocyanate groups providing the necessary carbon and sulfur/nitrogen atoms for ring formation. The synthesis of ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate from ethyl cyanoacetate demonstrates the utility of related structures in imidazole synthesis. researchgate.net

Heterocycle Potential Multicomponent Reaction Potential Reactants with this compound
PyrimidineBiginelli-like ReactionAldehyde, Urea/Thiourea
ImidazoleNovel MCRAldehyde, Amine/Amidine

Intermediate in the Development of Novel Fine Chemicals

Beyond its role as a precursor to heterocycles, this compound can serve as a versatile intermediate for the synthesis of a range of acyclic fine chemicals through derivatization of its ester and thiocyanate functionalities.

Derivatization to Amides, Thioamides, or Hydrazides

The propyl ester group of this compound is susceptible to nucleophilic attack by amines and related compounds, leading to a variety of functionalized derivatives.

The conversion of esters to amides, known as aminolysis, is a fundamental transformation in organic synthesis. researchgate.netyoutube.com The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-thiocyanatoacetamide. This reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst.

The synthesis of thioamides from esters is less direct. However, the thiocyanate group could potentially be converted to a thioamide under specific reaction conditions, or the corresponding amide could be treated with a thionating agent like Lawesson's reagent to yield the desired thioamide.

The reaction of esters with hydrazine hydrate (B1144303) is a common method for the preparation of hydrazides. tardigrade.indoubtnut.comnih.gov Treatment of this compound with hydrazine hydrate would be expected to produce 2-thiocyanatohydrazide. This hydrazide derivative can then serve as a valuable building block for the synthesis of other compounds, including pyrazoles and other nitrogen-containing heterocycles.

Derivative Reaction Type Reagent
AmideAminolysisPrimary or Secondary Amine
ThioamideThionation of AmideLawesson's Reagent
HydrazideHydrazinolysisHydrazine Hydrate

Incorporation into Complex Organic Architectures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex organic molecules. It can be used to link different molecular fragments or to introduce the thiocyanate group into a larger structure, which can then be further elaborated. For instance, the ester functionality can be used to form a bond with a hydroxyl-containing molecule, while the thiocyanate group remains available for subsequent transformations, such as conversion to a thiol or a sulfur-containing heterocycle. This stepwise approach allows for the controlled construction of complex molecular architectures.

Utility in Agrochemical Research for Novel Pesticide and Herbicide Analogues (synthetic pathways)

Many commercial pesticides and herbicides are heterocyclic compounds, with nitrogen and sulfur heterocycles being particularly prominent. iau.ir The potential of this compound to serve as a precursor to a variety of heterocyclic systems makes it a molecule of interest in agrochemical research.

For example, thiophene (B33073) derivatives are known to possess herbicidal and insecticidal properties. mdpi.comresearchgate.net Synthetic pathways leading to thiophene carboxamides and related structures often involve the condensation of multifunctional building blocks. mdpi.comnih.govresearchgate.net this compound could potentially be utilized in the construction of thiophene rings through reactions with appropriate synthons. The resulting thiophene-3-carboxylate derivative could then be further modified to produce analogues of known agrochemicals.

No Information Found on "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no specific information could be found on the chemical compound “this compound.” Consequently, it is not possible to generate an article detailing its applications as a synthetic building block in academic research, its role in the design of thiocyanate-based biocidal precursors, or its function as a synthetic scaffold in pharmaceutical research as outlined in the user's request.

The performed searches yielded general information on the synthesis and applications of the broader classes of compounds, namely thiocyanates and propyl esters. Thiocyanates are known for their diverse biological activities and are utilized in the synthesis of various bioactive molecules. researchgate.netmdpi.comnih.gov Propyl esters are common functionalities in organic chemistry and are found in a range of chemical contexts, including pharmaceuticals. researchgate.netorganic-chemistry.org However, the specific combination of these functionalities in "this compound" does not appear to be a documented compound in the available scientific literature.

Without any data on its synthesis, characterization, or biological evaluation, any discussion on its specific applications would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article, with its detailed subsections on synthetic applications and research roles, cannot be constructed.

Q & A

Q. What are the optimal synthetic routes for preparing thiocyanatoacetic acid propyl ester, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis typically involves carbodiimide-mediated esterification (e.g., EDC/NHS coupling) of thiocyanatoacetic acid with propanol under acidic conditions . Systematic optimization can employ factorial design to evaluate variables such as temperature (40–60°C), molar ratios (1:1.2 acid-to-alcohol), and catalyst concentration. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR spectroscopy : 1^1H NMR for propyl group protons (δ 0.9–1.6 ppm) and thiocyanate (-SCN) absence of protons. 13^13C NMR identifies carbonyl (170–175 ppm) and SCN (110–120 ppm) signals .
  • IR spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and 2150 cm1^{-1} (SCN stretching) .
  • Mass spectrometry : Molecular ion peak at m/z 159 (C6_6H9_9NO2_2S) with fragmentation patterns confirming ester cleavage .

Q. How should researchers handle stability challenges during storage and handling of this compound?

  • Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Stability studies should assess degradation kinetics using HPLC under varying pH (4–9) and temperature (25–40°C). Include controls with antioxidants (e.g., BHT) to evaluate oxidative stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: DFT models (e.g., B3LYP/6-31G*) can compute transition states and activation energies for SCN group transfer. Focus on electron density maps at the thiocyanate carbon to assess electrophilicity. Validate computational results with kinetic experiments (e.g., reaction with amines or thiols) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer: Conduct comparative studies controlling variables:
  • Catalyst systems (e.g., H2_2SO4_4 vs. enzymatic catalysis).
  • Purity of starting materials (e.g., anhydrous propanol vs. technical grade).
  • Analytical methods (e.g., GC vs. NMR for yield quantification).
    Use meta-analysis frameworks to identify confounding factors across studies .

Q. How can researchers design kinetic studies to analyze thiocyanate group transfer reactions mediated by this compound?

  • Methodological Answer: Employ stopped-flow spectroscopy to monitor rapid SCN transfer. Vary nucleophile concentration (e.g., iodide or amines) and solvent polarity (water vs. DMSO). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Validate with isotopic labeling (13^{13}C-SCN) to track mechanistic pathways .

Q. What methodologies are recommended for investigating hydrolytic stability under physiological conditions?

  • Methodological Answer: Simulate physiological buffers (PBS, pH 7.4, 37°C) and monitor degradation via LC-MS. Compare hydrolysis rates with structural analogs (e.g., methyl or ethyl esters) to establish structure-stability relationships. Include enzymatic assays (e.g., esterases) to evaluate bio-relevant degradation .

Q. How can this compound be integrated into bioconjugation protocols for protein labeling?

  • Methodological Answer: Optimize reaction conditions (pH 8–9, 4°C) to couple the ester’s thiocyanate group with cysteine residues. Use MALDI-TOF or SDS-PAGE to confirm conjugation efficiency. Control for non-specific binding via blocking agents (e.g., BSA or Tween-20) .

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